(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. It features a hydroxylamine functional group and is characterized by its unique molecular structure, which includes both pyrazole and phenyl moieties. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical suppliers and databases such as PubChem and Vitas-M Lab, which provide detailed information on its properties, synthesis, and applications in research.
This compound is classified under organic compounds, specifically as a substituted pyrazolo derivative. Its structural complexity allows it to interact with various biological systems, making it a candidate for further pharmacological studies.
The synthesis of (1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide typically involves multi-step synthetic routes that may include:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of (1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide can be represented as follows:
The compound's InChI key is InChI=1S/C16H18N4O/c17-16(19)15-14(20)12-11(13(15)18-21)9-8-10(22)6-7-12/h6-7,11,19H,8-9H2,1-5H3
. This data can be utilized for further computational modeling and analysis.
(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide can undergo various chemical reactions:
Each reaction pathway requires specific conditions; for instance, oxidation reactions may necessitate the presence of oxidizing agents like hydrogen peroxide or permanganate under controlled temperatures.
The mechanism of action for (1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide is hypothesized to involve:
The physical properties of (1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide include:
Key chemical properties include:
(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: